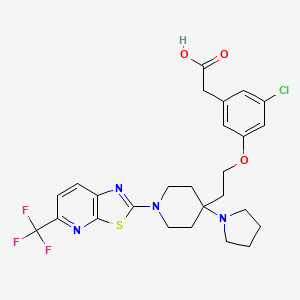
PPAR|A agonist 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPAR|A agonist 9: is a synthetic compound that acts as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. Agonists of PPARα are primarily used to treat metabolic disorders such as dyslipidemia and hypertriglyceridemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A agonist 9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The initial step often involves the construction of the core structure through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the agonistic activity. This may include alkylation, acylation, or halogenation reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
PPAR|A agonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing or diminishing its agonistic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, affecting the compound’s interaction with PPARα.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PPAR|A agonist 9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationship of PPARα agonists.
Biology: Investigated for its role in regulating lipid metabolism and energy homeostasis in cellular and animal models.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs targeting PPARα for various health conditions.
Wirkmechanismus
PPAR|A agonist 9 exerts its effects by binding to the PPARα receptor, which is a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences known as peroxisome proliferator response elements (PPREs). This interaction leads to the transcriptional activation or repression of target genes involved in lipid metabolism, inflammation, and energy homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenofibrate: Another PPARα agonist used to treat hyperlipidemia.
Gemfibrozil: A fibrate drug that also targets PPARα to lower triglyceride levels.
Ciprofibrate: Similar to fenofibrate and gemfibrozil, used for dyslipidemia.
Uniqueness
PPAR|A agonist 9 is unique due to its specific binding affinity and selectivity for PPARα. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other PPARα agonists, potentially offering advantages in terms of efficacy and safety.
Eigenschaften
Molekularformel |
C26H28ClF3N4O3S |
|---|---|
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
2-[3-chloro-5-[2-[4-pyrrolidin-1-yl-1-[5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]piperidin-4-yl]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C26H28ClF3N4O3S/c27-18-13-17(15-22(35)36)14-19(16-18)37-12-7-25(34-8-1-2-9-34)5-10-33(11-6-25)24-31-20-3-4-21(26(28,29)30)32-23(20)38-24/h3-4,13-14,16H,1-2,5-12,15H2,(H,35,36) |
InChI-Schlüssel |
KAGLXEKIFXHEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2(CCN(CC2)C3=NC4=C(S3)N=C(C=C4)C(F)(F)F)CCOC5=CC(=CC(=C5)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

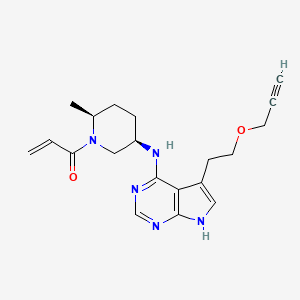
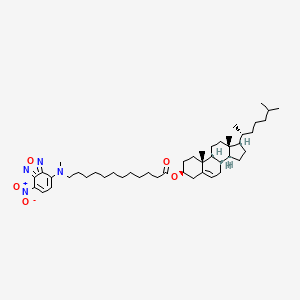

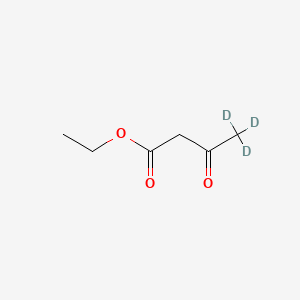
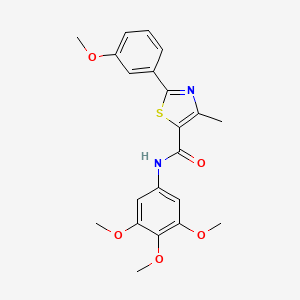
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
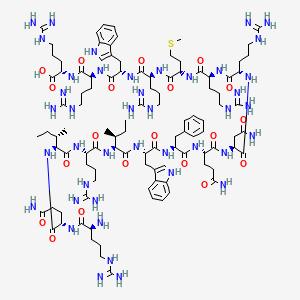


![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

